2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
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Overview
Description
2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a heterocyclic compound that contains both pyridine and diazaborininone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the following steps:
Formation of the Pyridine Moiety: The starting material, 6-methoxypyridine, is synthesized through the methoxylation of pyridine.
Formation of the Diazaborininone Ring: The diazaborininone ring is formed through a cyclization reaction involving a boronic acid derivative and an appropriate amine.
The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one involves its interaction with specific molecular targets. The pyridine moiety can form hydrogen bonds and π-π interactions with target proteins, while the diazaborininone ring can participate in covalent bonding with nucleophilic sites on enzymes. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
- 2-(6-Methoxypyridin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
Uniqueness
2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is unique due to the position of the methoxy group on the pyridine ring, which influences its electronic properties and reactivity. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C13H12BN3O2 |
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Molecular Weight |
253.07 g/mol |
IUPAC Name |
2-(6-methoxypyridin-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |
InChI |
InChI=1S/C13H12BN3O2/c1-19-12-8-4-7-11(15-12)14-16-10-6-3-2-5-9(10)13(18)17-14/h2-8,16H,1H3,(H,17,18) |
InChI Key |
BPTFGPLZEAINCF-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2C(=O)N1)C3=NC(=CC=C3)OC |
Origin of Product |
United States |
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